molecular formula C15H13NO2 B8165698 3'-Formyl-N-methyl-[1,1'-biphenyl]-4-carboxamide

3'-Formyl-N-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8165698
M. Wt: 239.27 g/mol
InChI Key: ZVQIZNVZGAYDPV-UHFFFAOYSA-N
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Description

3’-Formyl-N-methyl-[1,1’-biphenyl]-4-carboxamide is an organic compound characterized by the presence of a formyl group, a methyl group, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Formyl-N-methyl-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products:

    Oxidation: 3’-Carboxy-N-methyl-[1,1’-biphenyl]-4-carboxamide.

    Reduction: 3’-Hydroxymethyl-N-methyl-[1,1’-biphenyl]-4-carboxamide.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3’-Formyl-N-methyl-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Formyl-N-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the biphenyl structure can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

    3’-Formyl-[1,1’-biphenyl]-4-carboxamide: Lacks the N-methyl group, which may affect its reactivity and binding properties.

    N-Methyl-[1,1’-biphenyl]-4-carboxamide: Lacks the formyl group, which may reduce its ability to form covalent bonds with proteins.

    3’-Hydroxymethyl-N-methyl-[1,1’-biphenyl]-4-carboxamide: Similar structure but with a hydroxyl group instead of a formyl group, which may alter its chemical reactivity and biological activity.

Uniqueness: 3’-Formyl-N-methyl-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of both a formyl group and an N-methyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3-formylphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16-15(18)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-17/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQIZNVZGAYDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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